
(E)-3-(2-chlorophenyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains an oxadiazole ring attached to a phenyl ring at one end and an acrylamide group at the other. The presence of various functional groups like the phenyl rings and the acrylamide group can significantly influence its chemical and physical properties .Chemical Reactions Analysis
As an oxadiazole derivative, this compound could potentially participate in a variety of chemical reactions. The acrylamide group could undergo nucleophilic addition reactions, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole ring, phenyl rings, and acrylamide group could contribute to its polarity, solubility, and reactivity .科学的研究の応用
Fluorescence Quenching Studies in Proteins
(E)-3-(2-chlorophenyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acrylamide, as a type of acrylamide, has been used in fluorescence quenching studies of proteins. It serves as an efficient quencher of tryptophanyl fluorescence, providing insights into the exposure of tryptophan residues in protein structures. This application is significant for understanding protein conformational changes and interactions (Eftink & Ghiron, 1976).
Synthesis of Heterocyclic Compounds
The compound is used as a precursor in the synthesis of various heterocyclic compounds such as imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, and others. These synthesized compounds have shown potential in antimicrobial activity (Elmagd et al., 2017).
Polymeric Material Development
In polymer science, derivatives of this compound have been used to develop polymers with specific properties like thermal stability and fluorescence characteristics. These polymers have applications in various fields, including organic electronics (Chen & Yun Chen, 2005).
Anticancer and Antimicrobial Research
Several studies have explored the use of (E)-3-(2-chlorophenyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acrylamide derivatives in anticancer and antimicrobial research. These compounds have shown promising results in inhibiting the growth of cancer cells and microbes (Adimule et al., 2014), (Arun et al., 2003).
Fuel Cell Technology
The compound's derivatives are also explored in fuel cell technology, particularly in the development of proton exchange membranes for medium-high temperature fuel cells (Xu et al., 2013).
Radiopharmaceuticals and Imaging
In radiopharmaceutical research, acrylamide derivatives, including (E)-3-(2-chlorophenyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acrylamide, are being studied for their potential in imaging and cancer treatment, especially in Positron Emission Tomography (PET) (Ortu et al., 2002), (Vasdev et al., 2004).
将来の方向性
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3O2/c18-14-4-2-1-3-11(14)7-10-15(23)20-17-22-21-16(24-17)12-5-8-13(19)9-6-12/h1-10H,(H,20,22,23)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVUZHODGCWXAC-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2700854.png)
![5-(Benzylamino)-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2700855.png)


![Spiro[1,3-dioxolane-2,1'-[1H]inden]-3'(2'H)-one](/img/structure/B2700859.png)
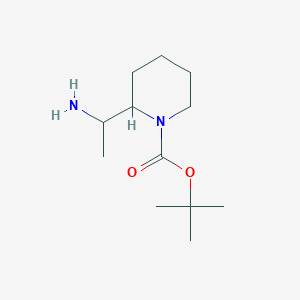
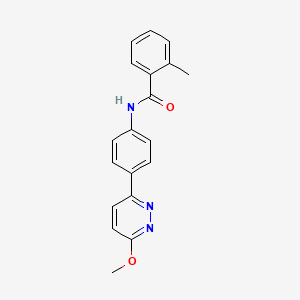
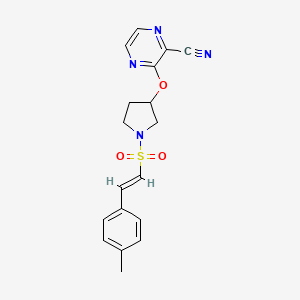
![1-(4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylic acid](/img/structure/B2700864.png)
![4'-(3,4-Dichlorophenyl)-1'-methyl-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione](/img/structure/B2700865.png)
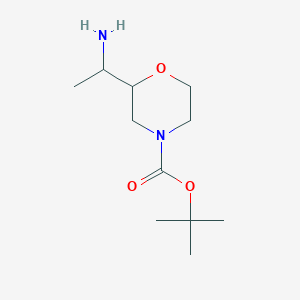
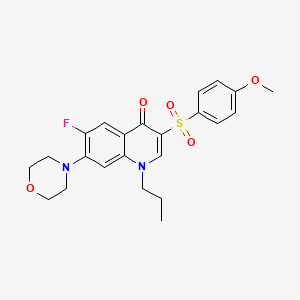
![1-(3-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2700872.png)
![6-((4-Chlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2700874.png)